Carbonylhydridotris(triphenylphosphine)iridium(I)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

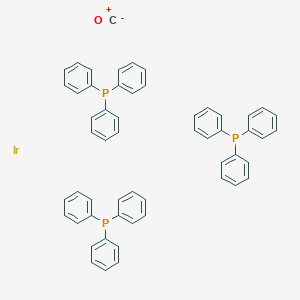

Carbonylhydridotris(triphenylphosphine)iridium(I) is a complex that has been studied for its unique chemical properties and reactions. It is part of a broader class of iridium complexes that have been extensively researched due to their relevance in catalysis and organometallic chemistry.

Synthesis Analysis

The synthesis of carbonylhydridotris(triphenylphosphine)iridium(I) and related complexes often involves the reaction of iridium precursors with ligands such as carbon monoxide, phosphines, and other coordinating species. For instance, the reaction of trans-Ir(CO)Cl(PPh3)2 with nitrite ion in a benzene–aqueous alcohol mixture leads to the formation of a novel iridium nitrosyl compound containing a bridging oxygen . Similarly, the reaction of carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine derivatives at low temperatures results in the formation of ionic intermediates, which upon warming, yield various complexes .

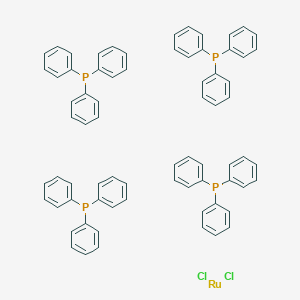

Molecular Structure Analysis

The molecular structure of iridium complexes is often determined using X-ray crystallography. For example, the structure of hydridocarbonyl(fumaronitrile)bis(triphenylphosphine)iridium reveals a trigonal bipyramidal configuration around the iridium atom with olefin and phosphine ligands in the equatorial plane . The structure of (η3-allyl)carbonylchlorobis(dimethylphenylphosphine)-iridium(III) hexafluorophosphate shows an octahedral coordination geometry around the iridium atom . These structural insights are crucial for understanding the reactivity and catalytic properties of these complexes.

Chemical Reactions Analysis

Carbonylhydridotris(triphenylphosphine)iridium(I) participates in various chemical reactions, often acting as a catalyst. For instance, it reacts reversibly with carbon monoxide to form a 1:1 metal complex-CO adduct, as evidenced by CO absorption measurements and infrared spectroscopy . The complex also reacts with difluorophosphine oxides, sulfides, and selenides, leading to the formation of various ionic intermediates and complexes . These reactions are significant for understanding the mechanisms of catalysis and the role of iridium complexes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonylhydridotris(triphenylphosphine)iridium(I) are closely related to its molecular structure and the nature of its ligands. The presence of triphenylphosphine ligands in iridium complexes has been found to influence the activity and selectivity of homogeneous hydrogenation reactions of carbon monoxide, with implications for the formation of valuable products such as ethylene glycol . The coordination environment and the electronic properties of the iridium center play a pivotal role in determining the reactivity and stability of these complexes.

Wissenschaftliche Forschungsanwendungen

Reactivity with Other Chemicals Carbonylhydridotris(triphenylphosphine)iridium(I) reacts with various chemicals like difluorophosphine oxide, sulphide, and selenide, forming ionic intermediates. These reactions have implications for understanding mechanisms of related reactions that usually involve the initial loss of triphenylphosphine (Ebsworth, Page, & Rankin, 1984).

Catalytic Properties This compound has been used in the homogeneous hydrogenation of buta-1,3-diene and ethylene. The rates and mechanisms of these hydrogenations have been extensively studied, providing valuable insights into the catalytic cycle and the role of the iridium compound in these processes (Burnett, Morrison, & Strugnell, 1974).

Oxygen-Carrying Properties Chloro-carbonyl-bis(triphenylphosphine)-iridium has demonstrated the ability to take up molecular oxygen in solution, which is recoverable upon reducing the pressure. This property is of interest in studies related to oxygen transport and storage (Vaska, 1963).

Interaction with Carbon Monoxide This compound also shows interesting behavior in its interaction with carbon monoxide, forming reversible complexes. This property is significant for understanding the dynamics of metal-CO bonding and has implications in various industrial and environmental processes (Vaska, 1966).

Applications in Synthesis and Characterization The synthesis and characterization of carbonylhydridotris(triphenylphosphine)iridium(I) and its derivatives have been explored, contributing to our understanding of metal-ligand interactions and complex formations. This knowledge is crucial in the development of new catalytic systems and materials (WeiPing, 2010).

Safety And Hazards

Carbonylhydridotris(triphenylphosphine)iridium(I) is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Eigenschaften

IUPAC Name |

carbon monoxide;iridium;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVGPTPQWABNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45IrOP3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonylhydridotris(triphenylphosphine)iridium(I) | |

CAS RN |

17250-25-8 |

Source

|

| Record name | Iridium, carbonylhydrotris(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)